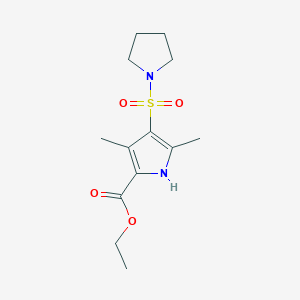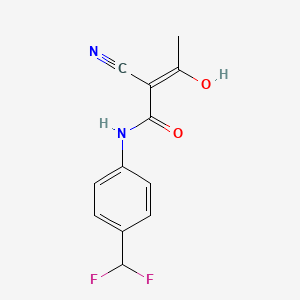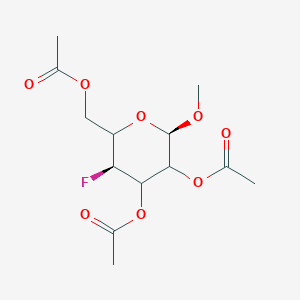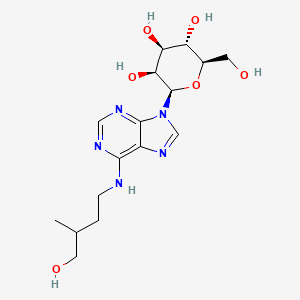
Dihydrozeatin 9-Glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrozeatin 9-Glucoside is a compound belonging to the class of cytokinins, which are plant hormones that promote cell division and growth. This compound is a glycosylated form of dihydrozeatin, where a glucose molecule is attached to the nitrogen at position 9 of the purine ring. Cytokinins like this compound play crucial roles in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .
化学反応の分析
Types of Reactions
Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Dihydrozeatin 9-Glucoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on cytokinin activity.
Biology: It is used to investigate the role of cytokinins in plant growth and development, as well as their interactions with other plant hormones.
Medicine: Research is ongoing to explore the potential therapeutic applications of cytokinins, including this compound, in promoting cell growth and regeneration.
作用機序
Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .
類似化合物との比較
Similar Compounds
Dihydrozeatin: The non-glycosylated form of dihydrozeatin 9-Glucoside, which also acts as a cytokinin but with different activity and stability.
Trans-Zeatin: Another cytokinin with a similar structure but different biological activity and receptor affinity.
Isopentenyladenine: A cytokinin with a different side chain but similar overall function in promoting cell division and growth.
Uniqueness
This compound is unique due to its glycosylation, which affects its stability, solubility, and activity compared to other cytokinins. This modification can influence its transport within the plant and its interaction with cytokinin receptors, making it a valuable compound for studying the effects of glycosylation on cytokinin function .
特性
分子式 |
C16H25N5O6 |
|---|---|
分子量 |
383.40 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1 |
InChIキー |
DRPMMLWYLAPTPK-NQQPWZSVSA-N |
異性体SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
正規SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


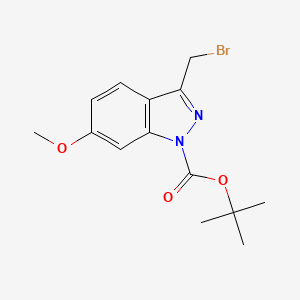
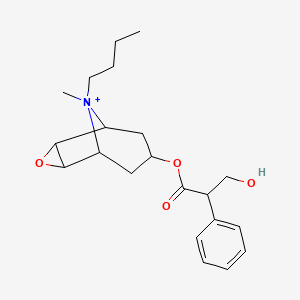
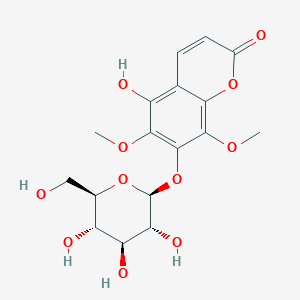
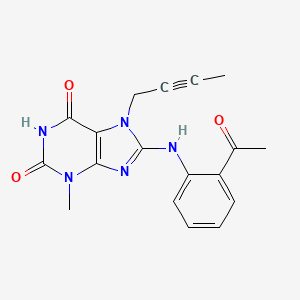
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
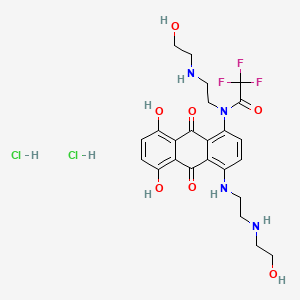
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
